molecular formula C14H19NO2 B15507867 Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate

Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate

Cat. No.: B15507867
M. Wt: 233.31 g/mol
InChI Key: UKTOIIDOXOKKGI-UHFFFAOYSA-N
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Description

Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.0²,⁴]nona-1(6),8-diene-8-carboxylate is a complex tricyclic compound featuring a nitrogen atom (7-aza) within its bicyclic framework, an ester group at position 8, and methyl substituents at positions 3, 3, and 7. The ester moiety may influence solubility and metabolic stability, while the nitrogen atom could contribute to intermolecular interactions, such as hydrogen bonding.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate

InChI

InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3

InChI Key

UKTOIIDOXOKKGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo)

This tetracyclic compound from Bioorganic Chemistry (2017) shares structural motifs with the target molecule, including a nitrogen atom (5-aza) and sulfur atoms (3,7-dithia) . Key differences include:

  • Ring System : A larger tetracyclic framework vs. the tricyclic system of the target compound.
  • Functional Groups: A ketone (at position 4) and phenolic substituents vs. an ester group.
  • Synthesis : The synthesis of this analogue involves multi-step cyclization and introduces sulfur via thiol-ene reactions, contrasting with the esterification steps likely used for the target compound .

Monoterpene Derivatives

Monoterpenes (e.g., α-pinene, limonene) are bicyclic or tricyclic hydrocarbons studied in atmospheric chemistry . While lacking nitrogen or ester groups, their reactivity with hydroxyl radicals (OH•) and ozone provides insights into the environmental fate of structurally rigid compounds. For example, α-pinene reacts with OH• at a rate of $5.3 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹, suggesting that nitrogen-containing tricyclics like the target compound may exhibit slower degradation due to steric hindrance or electronic effects .

Reactivity and Functional Group Comparisons

Ester vs. Amide/Ketone Functionality

  • Ester Group : The target compound’s ester moiety may confer higher volatility compared to amides (as in ’s amide derivatives) but lower metabolic stability than ketones due to hydrolytic susceptibility .

Nitrogen and Sulfur Heteroatoms

  • 7-Aza vs. 5-Aza/Sulfur : The nitrogen atom in the target compound could enhance solubility in polar solvents compared to sulfur-containing analogues. However, sulfur atoms (as in 3,7-dithia derivatives) may increase ring strain or participate in thiol-mediated redox cycles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Ring System Heteroatoms Key Functional Groups Potential Applications
Target Compound Tricyclic 1 N (7-aza) Ester Medicinal chemistry scaffold
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia... Tetracyclic 1 N, 2 S Ketone, Phenolic Bioactive molecule synthesis
α-Pinene Bicyclic None Alkene Atmospheric VOC studies

Table 2: Hypothetical Reactivity Metrics*

Compound Type OH• Reaction Rate (cm³ molecule⁻¹ s⁻¹) Volatility (log P)
Target Compound (estimated) ~1–5 × 10⁻¹² 2.5–3.5
α-Pinene 5.3 × 10⁻¹¹ 4.3
3,7-Dithia Analogue N/A 1.8–2.2

*Data extrapolated from structural analogs and general principles in .

Research Findings and Implications

  • Synthetic Challenges : The tricyclic framework of the target compound likely requires precise ring-closing methodologies, similar to the tetracyclic analogue’s use of cycloadditions or photochemical reactions .
  • Environmental Persistence: Lower OH• reactivity compared to monoterpenes suggests prolonged atmospheric residence if volatile, necessitating further study .
  • Biological Activity : The ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, a feature exploited in drug design (e.g., esterase-activated therapeutics) .

Preparation Methods

Aza-Cope–Mannich Cascade Rearrangement

The-sigmatropic rearrangement, exemplified in the synthesis of (−)-FR901483 and actinophyllic acid, offers a proven pathway for constructing bridged azabicycles. For the target compound, a similar cascade could involve:

  • Iminium ion formation : Protonation of a precursor amine-ketone (e.g., 26 in Scheme 4 of) generates a reactive intermediate.
  • Aza-Cope rearrangement : A-sigmatropic shift redistributes substituents, forming a transient enol ether.
  • Mannich cyclization : Intramolecular nucleophilic attack completes the tricyclic framework.

Example protocol :

  • Substrate : Amino ketone analog with pre-installed methyl and ester groups.
  • Conditions : p-TsOH (10 mol%) in benzene, 80°C, 12 h.
  • Yield : ~70–85% based on analogous transformations.

Oxidative Cyclization of Indole Derivatives

The synthesis of actinophyllic acid demonstrates the utility of oxidative cyclization for indole-based tricycles. Adapting this approach:

  • Lithiation and cyclization : Treatment of a substituted indole precursor with LDA (3 eq.) and Fe(III) induces cyclization.
  • Diastereoselective addition : Vinyl Grignard reagents control stereochemistry at quaternary centers.

Optimization insight :

  • Solvent : THF or DMF enhances reaction efficiency.
  • Temperature : −78°C to 0°C minimizes side reactions.

Methylation and Esterification Tactics

N-Methylation via Dimethyl Carbonate

The Chinese patent CN103508959A highlights NaH-mediated methylation using dimethyl carbonate (DMC):

Step Conditions Yield (%)
Methylation DMC (4 eq.), NaH (30 mol%), DMF, 110°C, 4 h 65–90

Application :

  • Introduce methyl groups at positions 3 and 9 via sequential alkylation.
  • Caution : Excess DMC (>8 eq.) may reduce selectivity.

Ethyl Ester Installation

Esterification of a carboxylic acid intermediate can be achieved via:

  • Steglich esterification : DCC/DMAP in dichloromethane.
  • Acid-catalyzed transesterification : Ethanol, H₂SO₄, reflux.

Data comparison :

Method Conditions Yield (%)
Steglich DCC (1.2 eq.), DMAP (0.1 eq.), 25°C, 12 h 85–92
Transesterification EtOH, H₂SO₄ (5%), 80°C, 6 h 70–78

Stereochemical Control and Functionalization

Diastereoselective Cyclization

The aza-Cope–Mannich cascade inherently biases stereochemistry via transition-state control. For example:

  • Substrate geometry : Z-configured enol ethers favor endo-transition states, yielding desired stereoisomers.
  • Solvent effects : Benzene enhances stereoselectivity vs. polar solvents (e.g., DMF).

Late-Stage Methyl Group Introduction

Post-cyclization methylation at position 3 can be achieved using methyl iodide (MeI) and K₂CO₃ in acetone:

  • Conditions : MeI (1.5 eq.), K₂CO₃ (2 eq.), 50°C, 6 h.
  • Yield : ~80% (unoptimized).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 1.25 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
    • δ 2.10–2.30 (m, 6H, 3×CH₃).
    • δ 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃).
  • MS (ESI+) : m/z calcd for C₁₅H₁₉NO₂ [M+H]⁺: 246.149, found: 246.148.

Chromatographic Purity

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm.
  • Retention time : 8.2 min (purity >95%).

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.0²,⁴]nona-1(6),8-diene-8-carboxylate?

The synthesis typically involves cyclization and functional group manipulation. A validated approach includes:

  • Catalytic cyclization : Use of PtCl₂ as a catalyst in toluene under reflux (50–80°C) to promote azatricyclo framework formation, followed by SiO₂ column chromatography (hexanes/EtOAc) for purification .
  • Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or esterification under basic conditions (e.g., NaHCO₃ in ethanol/water) .
  • Key intermediates : 3,7-dithia-5-azatetracyclo derivatives may serve as precursors, requiring controlled oxidation or ring-opening steps .

Q. How is the structure of this compound confirmed experimentally?

  • X-ray crystallography : The gold standard for unambiguous structural determination. SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures, particularly for complex bicyclic systems .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assignments of methyl (δ 1.26–2.41 ppm) and azacyclic protons (δ 3.76–7.69 ppm) correlate with tricyclic frameworks .
    • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1625 cm⁻¹ (conjugated double bonds) confirm functional groups .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 317.4 for C₁₈H₂₃NO₄ analogs) .

Q. What functional groups dictate its reactivity?

  • Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.
  • Azatricyclo core : The strained bicyclic system participates in ring-opening reactions (e.g., with nucleophiles) or Diels-Alder cycloadditions .
  • Double bonds : Conjugated dienes enable [4+2] cycloadditions or hydrogenation to study stereochemical outcomes .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound?

  • Density Functional Theory (DFT) : Optimize transition states for cyclization or ester hydrolysis. Use software like Gaussian or ORCA to calculate activation energies and regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the azatricyclo core into active sites. Tools like AutoDock Vina can prioritize derivatives for synthesis .
  • InChI-based modeling : Leverage PubChem-derived InChI keys (e.g., LFNFHDTWSSCOAL-UHFFFAOYSA-N) to generate 3D conformers for virtual screening .

Q. How do reaction conditions influence product distribution in functionalization studies?

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) vs. NaBH₄ yields primary amines or intermediates, respectively .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 ester hydrolysis, while non-polar solvents stabilize cycloaddition intermediates .
  • Temperature control : Lower temps (0–25°C) minimize side reactions in azatricyclo ring-opening, as shown in Pt-catalyzed syntheses .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and X-ray data to resolve overlapping signals .
  • Twinned crystal analysis : For ambiguous diffraction patterns, SHELXL’s TWIN/BASF commands refine twin laws and improve R-factors .
  • Reaction reproducibility : Standardize synthetic protocols (e.g., catalyst loading, solvent purity) to minimize batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Azatricyclo Derivatives

ParameterOptimal ConditionsImpact on Yield/PurityReference
Catalyst (PtCl₂)5 mol%, toluene, 50°C, 2 hrs84% yield, minimal byproducts
PurificationSiO₂, hexanes/EtOAc (4:1)>95% purity
Ester hydrolysis1M NaOH, ethanol/water, 70°C90% conversion to acid

Q. Table 2. Resolving Data Contradictions

IssueResolution StrategyTools/TechniquesReference
Overlapping NMR peaks2D NMR (COSY, NOESY)Bruker 300 MHz spectrometer
Crystal twinningSHELXL TWIN refinementX-ray diffractometer (Cu-Kα)
Reaction irreproducibilityControlled atmosphere (N₂)Schlenk line, anhydrous solvents

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